2-(3,3-Difluoroazetidin-1-yl)nicotinic acid 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 2091250-51-8
VCID: VC3120567
InChI: InChI=1S/C9H8F2N2O2/c10-9(11)4-13(5-9)7-6(8(14)15)2-1-3-12-7/h1-3H,4-5H2,(H,14,15)
SMILES: C1C(CN1C2=C(C=CC=N2)C(=O)O)(F)F
Molecular Formula: C9H8F2N2O2
Molecular Weight: 214.17 g/mol

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid

CAS No.: 2091250-51-8

Cat. No.: VC3120567

Molecular Formula: C9H8F2N2O2

Molecular Weight: 214.17 g/mol

* For research use only. Not for human or veterinary use.

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid - 2091250-51-8

Specification

CAS No. 2091250-51-8
Molecular Formula C9H8F2N2O2
Molecular Weight 214.17 g/mol
IUPAC Name 2-(3,3-difluoroazetidin-1-yl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H8F2N2O2/c10-9(11)4-13(5-9)7-6(8(14)15)2-1-3-12-7/h1-3H,4-5H2,(H,14,15)
Standard InChI Key YJKQJMBZDHEJSU-UHFFFAOYSA-N
SMILES C1C(CN1C2=C(C=CC=N2)C(=O)O)(F)F
Canonical SMILES C1C(CN1C2=C(C=CC=N2)C(=O)O)(F)F

Introduction

Chemical Identity and Structural Characteristics

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid is a modified nicotinic acid derivative featuring a 3,3-difluoroazetidin-1-yl substituent at the 2-position of the pyridine ring. The compound is registered with CAS number 2091250-51-8 . Structurally, it belongs to the class of fluorinated heterocycles containing both a pyridine ring with a carboxylic acid moiety and a fluorinated four-membered azetidine ring.

Structural Components

The molecule consists of several key structural elements:

  • A pyridine ring with a carboxylic acid group at position 3

  • A 3,3-difluoroazetidin-1-yl group attached at position 2 of the pyridine ring

  • Two fluorine atoms at position 3 of the azetidine ring

Molecular Properties

Based on structural analysis and data available for similar compounds, the following molecular properties can be outlined:

Table 1: Basic Molecular Properties of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid

PropertyValueSource/Derivation
Molecular FormulaC₉H₈F₂N₂O₂Based on structural composition
Molecular Weight214.17 g/molCalculated from molecular formula
Physical FormCrystalline solid (predicted)Based on similar compounds
LogPApproximately 0.8-1.2 (predicted)Estimated based on related structures
Hydrogen Bond Donors1 (carboxylic acid)Based on structural analysis
Hydrogen Bond Acceptors4 (N atoms, F atoms, C=O)Based on structural analysis
Rotatable Bonds2-3Based on structural analysis

Structural Similarity to Bioactive Compounds

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid shares structural similarities with several classes of bioactive compounds, suggesting potential biological activities.

Relationship to Nicotinic Acid Derivatives

Nicotinic acid (niacin) is a well-established pharmaceutical agent with multiple therapeutic applications:

  • Lipid-modifying effects:

    • Increases HDL cholesterol by 29%

    • Decreases triglycerides by 23-28%

    • Reduces LDL cholesterol by 8-9%

  • Mechanisms of action include:

    • Inhibition of hepatocyte diacylglycerol acyltransferase-2

    • Inhibition of HDL catabolism

    • Modulation of G protein-coupled receptors (GPR109A)

The incorporation of the 3,3-difluoroazetidin-1-yl moiety at position 2 of the nicotinic acid scaffold may modify these activities by:

  • Altering the pharmacokinetic properties

  • Modifying receptor binding characteristics

  • Potentially creating novel biological activities

Relationship to Other Fluorinated Heterocycles

The 3,3-difluoroazetidine component resembles motifs found in various pharmaceutically active compounds:

  • Fluorinated azetidines have been explored for:

    • Enhanced metabolic stability

    • Improved membrane permeability

    • Modulation of acidity/basicity of adjacent functional groups

  • Similar fluorinated heterocycles appear in:

    • Enzyme inhibitors

    • Receptor modulators

    • Anti-inflammatory agents

Analytical TechniqueExpected Key FeaturesReasoning
¹H NMRSignals for aromatic protons (7-9 ppm)
Signals for azetidine CH₂ groups (3-5 ppm)
Broad signal for COOH proton (10-13 ppm)
Based on typical chemical shifts for these functional groups
¹⁹F NMRSignal around -90 to -120 ppmTypical range for difluoromethylene groups in heterocycles
IR SpectroscopyO-H stretching (3000-3500 cm⁻¹)
C=O stretching (1700-1725 cm⁻¹)
C-F stretching (1000-1200 cm⁻¹)
Characteristic absorptions for these functional groups
Mass SpectrometryMolecular ion peak at m/z 214
Fragment peaks potentially at m/z 169 (loss of CO₂H)
Based on typical fragmentation patterns

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid, a comparison with structurally related compounds is valuable.

Table 3: Comparison of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid with Related Compounds

CompoundSimilarityKey DifferencesPotential Implications
2-(3,3-Difluoroazetidin-1-yl)nicotinaldehydeVery similar core structureAldehyde vs. carboxylic acidDifferent reactivity profile; aldehyde more reactive toward nucleophiles
6-(3,3-Difluoroazetidin-1-yl)nicotinic acidPositional isomerSubstitution at position 6 vs. position 2Different electronic distribution; potentially different receptor interactions
2-(3,3-Difluoroazetidin-1-yl)acetic acidContains same difluoroazetidine motifAcetic acid vs. nicotinic acidLacks aromatic nitrogen; different pharmacological properties
Nicotinic acid (niacin)Contains same nicotinic acid coreLacks difluoroazetidineWell-established lipid-modifying effects; different pharmacokinetics

Future Research Directions

Based on the analysis of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid and related compounds, several promising research directions can be identified:

Structure-Activity Relationship Studies

Systematic investigations comparing the biological activities of:

  • 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid

  • 6-(3,3-Difluoroazetidin-1-yl)nicotinic acid

  • Non-fluorinated analogues

  • Derivatives with modified azetidine ring sizes

Synthesis Optimization

Development of efficient synthetic routes for:

  • Larger-scale production

  • Regioselective introduction of the difluoroazetidine group

  • Preparation of analogues for structure-activity relationship studies

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